molecular formula C17H14N2OS2 B492763 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone CAS No. 577760-53-3

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone

Cat. No.: B492763
CAS No.: 577760-53-3
M. Wt: 326.4g/mol
InChI Key: AAACRICHUXXDSQ-UHFFFAOYSA-N
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Description

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core. The molecule is substituted at the 4-position with a thioether group linked to a phenylethanone moiety.

Properties

IUPAC Name

1-phenyl-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-13(11-5-2-1-3-6-11)9-21-16-15-12-7-4-8-14(12)22-17(15)19-10-18-16/h1-3,5-6,10H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAACRICHUXXDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone is a thienopyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N2S2C_{14}H_{14}N_2S_2, with a molecular weight of approximately 278.40 g/mol. The structure features a cyclopentathieno-pyrimidine moiety linked to a phenylethanone group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant antitumor properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research demonstrated that it could inhibit the growth of breast cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in various models of inflammation, suggesting a possible application in treating inflammatory diseases such as rheumatoid arthritis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It influences various signaling pathways, including those related to apoptosis (e.g., caspase activation) and cell cycle regulation.
  • Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress in cells, contributing to its protective effects against cellular damage .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
  • Bacterial Inhibition : In another study, the compound was tested against clinical isolates of E. coli, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Research Findings Summary

Biological ActivityMechanismReference
AntitumorInduces apoptosis
AntimicrobialDisrupts cell membranes
Anti-inflammatoryReduces cytokine production

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds similar to 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone exhibit various pharmacological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound may possess cytotoxic properties against multiple cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells. These studies often utilize assays such as the resazurin assay to evaluate cell viability and apoptosis pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF-7 cells with IC50 values in low micromolar range.
Study BAntimicrobial EfficacyShowed activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potential for therapeutic use.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in cancer signaling pathways, leading to reduced tumor growth in animal models.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The thio-phenylethanone group in the target compound likely enhances lipophilicity compared to amine-containing analogs (e.g., piperazinyl derivatives), which may improve membrane permeability .

Physicochemical Properties

Compound Melting Point Elemental Analysis (C/H/N) Purification Method
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one 270–272°C C: 56.19%; H: 5.16%; N: 7.88% (Found) Cold methanol wash
N-(2-(Piperazin-1-yl)ethyl)-...pyrimidin-4-amine Not reported LC/MS and NMR confirmed Prep-HPLC
Target Compound Not reported N/A Likely column chromatography

Property Trends :

  • Higher melting points (e.g., 270°C in ) correlate with increased crystallinity in imino derivatives, whereas amine-containing analogs may exhibit lower melting points due to flexibility .
  • Elemental analysis discrepancies (e.g., C: 56.19% vs. calculated 56.34% in ) highlight the importance of purity control in heterocyclic synthesis .

Preparation Methods

Gewald Reaction-Based Thiophene Formation

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carbonitrile derivatives, which serve as precursors for pyrimidine annulation. For example, condensation of cyclopentanone with elemental sulfur and malononitrile in the presence of morpholine yields 2-amino-4,5,6,7-tetrahydrocyclopenta[b]thiophene-3-carbonitrile. Subsequent cyclization with formamide or urea under reflux conditions generates the pyrimidine ring, as demonstrated in the synthesis of 6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4(3H)-one.

Chlorination and Functionalization

Chlorination of the pyrimidine core at the 4-position is critical for introducing nucleophilic substitution sites. Treatment of 6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-ol with phosphoryl chloride (POCl₃) at 110°C for 6 hours produces 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine in ~85% yield. This intermediate is pivotal for subsequent thioether bond formation.

Thioether Linkage Establishment

The thioether bridge between the pyrimidine core and phenylethanone is formed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Nucleophilic Substitution with Thiols

4-Chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine reacts with 2-mercapto-1-phenylethanone in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). A representative procedure involves refluxing in anhydrous dimethylformamide (DMF) at 100°C for 12–16 hours, achieving yields of 65–72%. The reaction mechanism proceeds via deprotonation of the thiol to generate a thiolate anion, which displaces the chloride at the 4-position of the pyrimidine.

Optimization Note:

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the thiolate intermediate.

  • Elevated temperatures (>80°C) are required to overcome the aromatic system’s electronic deactivation.

Alternative Routes via Disulfide Intermediates

To circumvent thiol instability, disulfide derivatives (e.g., 1-phenylethanone disulfide) have been employed. In one approach, the disulfide reacts with the chlorinated pyrimidine under reducing conditions (e.g., zinc dust in acetic acid), yielding the thioether product with comparable efficiency (60–68%).

Analytical Characterization and Yield Optimization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.95–7.45 (m, 5H, Ar-H), 4.52 (s, 2H, SCH₂), 2.90–2.75 (m, 4H, cyclopentane-H), 2.10–1.95 (m, 2H, cyclopentane-H).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Yield Comparison of Methods

MethodConditionsYield (%)Purity (%)
SNAr with K₂CO₃/DMF100°C, 16 h7298
Disulfide reductionZn/HOAc, 80°C, 8 h6895
One-pot Gewald + SNArSequential, no isolation5890

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution reactions. For example, refluxing 2-bromo-1-[4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)phenyl]ethanone with nucleophiles (e.g., 4-chloro-2-trifluoroacetylaniline) in alcohol for ~10 hours yields thioether-linked derivatives . Catalysts like NaHCO₃ and NaI are critical for facilitating reactions involving thienopyrimidine cores, with yields ranging from 15% to 67% depending on purification methods (e.g., column chromatography or ethanol recrystallization) .

Q. Which spectroscopic and analytical techniques are most reliable for confirming structural integrity?

  • 1H/13C-NMR : Essential for verifying substituent positions and aromaticity of the thienopyrimidine core. For example, derivatives show distinct peaks for cyclopenta protons (δ 2.5–3.5 ppm) and ketone carbonyls (δ 190–200 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 312–439) .
  • Elemental Analysis : Validates purity via C/H/N percentages (e.g., C 53.76–57.99%, N 16.45–27.13%) .

Q. What preliminary biological screening approaches are recommended to evaluate therapeutic potential?

Initial screening should include:

  • In vitro cytotoxicity assays (e.g., anti-proliferative activity against pancreatic cancer cells, as in ).
  • Enzyme inhibition studies (e.g., dual EGFR/VEGFR-2 inhibition assays using kinase activity protocols) .
  • Antiviral testing (e.g., HCV replication inhibition via plaque reduction assays) .

Advanced Research Questions

Q. How can researchers optimize nucleophilic substitution reactions to improve efficiency in synthesizing thioether-linked derivatives?

  • Catalyst Screening : Test alternatives to NaHCO₃/NaI, such as phase-transfer catalysts, to enhance reaction rates .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with alcohols to reduce reaction times .
  • Microwave-Assisted Synthesis : Explore reduced reaction durations (e.g., 2–4 hours vs. 10 hours) while monitoring yield/purity trade-offs .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Docking Validation : Re-evaluate binding poses using updated protein structures (e.g., EGFR/VEGFR-2 co-crystal datasets) .
  • Solubility Correction : Account for bioavailability limitations (e.g., logP >3.5 in derivatives) by integrating pharmacokinetic simulations .
  • Metabolite Profiling : Identify active metabolites via LC-MS to explain unexpected in vivo activity .

Q. What methodologies are employed in SAR studies to modify the cyclopenta-thienopyrimidine core?

  • Core Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance kinase inhibition .
  • Side-Chain Diversity : Attach sulfonamide or benzimidazole moieties to the phenyl ring to modulate selectivity (e.g., derivatives in and showed IC₅₀ values <1 μM for VEGFR-2) .
  • Bridging Modifications : Replace the cyclopenta ring with cyclohepta variants to alter steric effects (see protocols) .

Q. How do formulation strategies like starch nanoparticles enhance oral bioavailability?

  • Nanoparticle Fabrication : Use ionic gelation to encapsulate the compound in starch matrices, improving solubility from <10 μg/mL to >50 μg/mL .
  • In Vivo Testing : Compare pharmacokinetic parameters (Cmax, AUC) in rodent models between free drug and nanoformulations .

Q. What experimental designs assess environmental fate and ecotoxicological impacts?

  • OECD Guidelines : Conduct biodegradation studies (OECD 301F) to measure half-life in aquatic systems .
  • Trophic-Level Analysis : Use microcosm models to evaluate bioaccumulation in algae, daphnia, and fish (e.g., EC₅₀ for Daphnia magna) .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Dynamic NMR : Resolve tautomeric ambiguities (e.g., thione vs. thiol forms) by analyzing temperature-dependent shifts .
  • X-ray Crystallography : Confirm solid-state structures (e.g., dihedral angles between thienopyrimidine and phenyl groups, as in ) .

Q. What comparative analyses distinguish this compound from structurally similar derivatives?

  • Bioactivity Heatmaps : Compare IC₅₀ values across kinase targets (e.g., EGFR vs. VEGFR-2 inhibition in ) .
  • Thermodynamic Profiling : Calculate binding free energies (ΔG) for derivatives using isothermal titration calorimetry (ITC) .

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